i-Butyl-1H-Tetrazole-5-Carboxylate i-Butyl-1H-Tetrazole-5-Carboxylate
Brand Name: Vulcanchem
CAS No.: 157101-43-4
VCID: VC0136527
InChI: InChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10)
SMILES: CC(C)COC(=O)C1=NNN=N1
Molecular Formula: C6H10N4O2
Molecular Weight: 170.172

i-Butyl-1H-Tetrazole-5-Carboxylate

CAS No.: 157101-43-4

Cat. No.: VC0136527

Molecular Formula: C6H10N4O2

Molecular Weight: 170.172

* For research use only. Not for human or veterinary use.

i-Butyl-1H-Tetrazole-5-Carboxylate - 157101-43-4

Specification

CAS No. 157101-43-4
Molecular Formula C6H10N4O2
Molecular Weight 170.172
IUPAC Name 2-methylpropyl 2H-tetrazole-5-carboxylate
Standard InChI InChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10)
Standard InChI Key FQGBHBAINQCVQO-UHFFFAOYSA-N
SMILES CC(C)COC(=O)C1=NNN=N1

Introduction

Chemical Structure and Properties

Molecular Structure

i-Butyl-1H-Tetrazole-5-Carboxylate consists of a tetrazole ring with a carboxylate group at the 5-position and an iso-butyl group attached to the carboxylate oxygen. The molecular structure combines the planar, aromatic tetrazole ring with the flexible iso-butyl chain, creating a molecule with both rigid and flexible components. The tetrazole portion provides the acidic character and hydrogen bonding capabilities, while the iso-butyl carboxylate introduces lipophilicity and potential for specific interactions with biological targets.

Physical and Chemical Properties

While specific experimental data for i-Butyl-1H-Tetrazole-5-Carboxylate is limited in the available literature, we can extrapolate some properties based on structurally similar compounds and general tetrazole characteristics. The compound likely exhibits the following properties:

PropertyExpected Value/Characteristic
AppearanceWhite to off-white crystalline solid
SolubilityModerate solubility in organic solvents; limited water solubility
AcidityAcidic character due to tetrazole NH (pKa approximately 4.5-4.9)
StabilityRelatively stable at room temperature; sensitive to strongly basic conditions
LipophilicityHigher than analogous carboxylic acid derivatives

When comparing with the related compound Ethyl Tetrazole-5-Carboxylate (C₄H₆N₄O₂), which has the molecular formula InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) , i-Butyl-1H-Tetrazole-5-Carboxylate would contain an additional two carbon atoms in its ester chain, resulting in increased lipophilicity and decreased water solubility.

Synthesis Methods

General Synthetic Approaches to Tetrazoles

The synthesis of tetrazole derivatives typically involves a [3+2]-cycloaddition reaction between nitriles and azide sources. Several methods have been developed for the synthesis of 5-substituted 1H-tetrazoles, which can be modified to produce carboxylate derivatives.

Microwave-assisted synthesis has emerged as an efficient approach for tetrazole synthesis. For example, the reaction of nitrile derivatives with sodium azide under microwave irradiation in the presence of appropriate catalysts can yield 5-substituted 1H-tetrazoles in good to excellent yields (63-99%) . This method offers advantages in terms of reduced reaction times and environmentally benign conditions.

Specific Synthesis of Carboxylate Derivatives

For the synthesis of tetrazole carboxylates specifically, several approaches may be employed:

  • Direct esterification of tetrazole-5-carboxylic acid with the appropriate alcohol (iso-butanol) under acidic conditions.

  • Cycloaddition of cyano-esters with azide sources, as demonstrated in this general reaction scheme:

ROC(=O)CN+NaN3catalystROC(=O)C1N4HR-O-C(=O)-C≡N + NaN₃ \xrightarrow{\text{catalyst}} R-O-C(=O)-C₁N₄H

  • Heterogeneous catalysis using metal nanoparticles, which has shown promising results for tetrazole synthesis. For instance, Pd/Co nanoparticles decorated on multi-walled carbon nanotubes have been used to catalyze the synthesis of 5-substituted 1H-tetrazoles in excellent yields (90-99%) with short reaction times (approximately 10 minutes) .

The proposed mechanism for the catalyzed synthesis typically involves:

  • Activation of the nitrile group by the catalyst

  • [3+2]-cycloaddition between the activated nitrile and azide

  • Formation of the tetrazole ring

  • Workup to isolate the final product

Applications in Drug Design and Medicinal Chemistry

Bioisosteric Replacement Strategy

One of the most significant applications of tetrazole derivatives like i-Butyl-1H-Tetrazole-5-Carboxylate is in drug design, where the tetrazole moiety serves as a bioisostere for carboxylic acid groups. The tetrazole ring with a pKa of 4.5-4.95 effectively mimics the charge-charge and hydrogen-bonding interactions of carboxylic acids while offering improved metabolic stability and membrane permeability .

In a notable example of this application, tetrazole derivatives were used to design small molecule inhibitors of β-catenin/Tcf protein-protein interactions. The tetrazole ring was employed to replace the carboxyl group of a key aspartic acid residue (D16), effectively mimicking the charge-charge and hydrogen-bonding interactions with lysine and asparagine residues in the target protein . This bioisosteric replacement strategy led to the development of a compound with a molecular weight of 230 Da and a dissociation constant (Kd) of 0.531 μM for binding to β-catenin.

Advantages in Pharmacokinetics

The tetrazole moiety offers several advantages in drug design:

  • Increased lipophilicity compared to carboxylic acids, potentially enhancing membrane permeability

  • Resistance to many biological metabolic degradations, improving bioavailability

  • Ability to form multiple hydrogen bonds through its nitrogen atoms, potentially enhancing target binding

  • Planar structure similar to carboxylic acids, allowing for similar molecular recognition

Synthetic and Analytical Applications

Materials Science

The high nitrogen content and stability of tetrazole derivatives make them potentially useful in materials science applications, including:

  • Components in energetic materials

  • Building blocks for coordination polymers and metal-organic frameworks

  • Functional groups in polymer chemistry

Structure-Activity Relationships

Understanding the structure-activity relationships of tetrazole carboxylates is essential for their rational application in drug design and other fields. The tetrazole ring contributes specific electronic and steric properties, while the carboxylate ester portion modulates lipophilicity and other physicochemical characteristics.

The iso-butyl group in i-Butyl-1H-Tetrazole-5-Carboxylate would be expected to confer greater lipophilicity compared to smaller alkyl esters such as ethyl tetrazole-5-carboxylate. This increased lipophilicity could potentially influence:

  • Membrane permeability and bioavailability in biological systems

  • Solubility profile in various solvents

  • Binding interactions with hydrophobic pockets in target proteins

  • Metabolic stability and pharmacokinetic properties

A comparative analysis of various alkyl tetrazole-5-carboxylates provides insight into how structural modifications affect physicochemical properties:

CompoundRelative LipophilicityExpected Water SolubilityBiological Membrane Permeability
Methyl Tetrazole-5-CarboxylateLowestHighestLowest
Ethyl Tetrazole-5-CarboxylateModerateModerateModerate
i-Butyl-1H-Tetrazole-5-CarboxylateHighLowerHigher
t-Butyl Tetrazole-5-CarboxylateHighestLowestPotentially limited by steric factors

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